REACTION_CXSMILES
|
C([C:4]1[CH:5]=[CH:6][C:7]2[CH:11]=[C:10]([S:12]([NH2:15])(=[O:14])=[O:13])[S:9][C:8]=2[CH:16]=1)(=O)C.[N-:17]=[N+]=[N-].[Na+].[CH3:21][C:22]([O-:24])=O.[Na+]>C(O)(=O)C.OS(O)(=O)=O>[C:22]([NH:17][C:4]1[CH:5]=[CH:6][C:7]2[CH:11]=[C:10]([S:12](=[O:13])(=[O:14])[NH2:15])[S:9][C:8]=2[CH:16]=1)(=[O:24])[CH3:21] |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=CC2=C(SC(=C2)S(=O)(=O)N)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating the mixture at 80° C. for another 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
to obtain 5.25 g (97%) of crude product, m.p. 214°-217° C
|
Type
|
CUSTOM
|
Details
|
Recrystallizations from CH3OH with charcoal decolorization
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC=1C=CC2=C(SC(=C2)S(N)(=O)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |